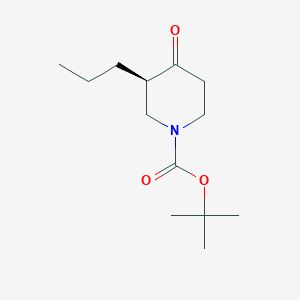

tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC16567139

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO3 |

|---|---|

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl (3R)-4-oxo-3-propylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |

| Standard InChI Key | NKFIUBSEBGYGEF-SNVBAGLBSA-N |

| Isomeric SMILES | CCC[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C |

| Canonical SMILES | CCCC1CN(CCC1=O)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring with three critical functional groups:

-

A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.

-

A ketone at the 4-position, enabling nucleophilic additions or reductions.

-

A propyl substituent at the 3-position in the (R)-configuration, influencing stereochemical outcomes in downstream reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₃ |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl (3R)-4-oxo-3-propylpiperidine-1-carboxylate |

| Stereochemistry | (R)-configuration at C3 |

| Canonical SMILES | CCCC1CN(CCC1=O)C(=O)OC(C)(C)C |

| PubChem CID | 11447852 |

The Boc group enhances solubility in organic solvents (e.g., THF, DCM) while protecting the amine during multi-step syntheses. The ketone group’s reactivity facilitates transformations such as Grignard additions or reductive aminations.

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis involves a three-step sequence:

-

Piperidine Ring Formation: Cyclization of dimethyl-hydrazone with N,N’-dimethylpropylene urea (DMPU) in anhydrous tetrahydrofuran (THF) at -78°C under argon.

-

Stereoselective Propylation: Asymmetric alkylation using a chiral catalyst to install the (R)-configured propyl group.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | DMPU, THF, -78°C, Ar atmosphere | 68% |

| Propylation | n-PrMgBr, (-)-Sparteine, Et₂O | 52% |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 89% |

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s chiral piperidine core is integral to synthesizing:

-

TRPV1 Antagonists: Conformationally restricted analogs for pain management .

-

Histamine H₃ Receptor Antagonists: E.g., 1-[3-(4-tert-butylphenoxy)propyl]piperidine derivatives .

-

GABA Receptor Modulators: Noncompetitive antagonists targeting insecticidal applications .

Mechanism of Action

Though direct pharmacological data remain limited, structural analogs exhibit:

-

Receptor Binding: High affinity for ionotropic GABA receptors (IC₅₀ = 12 nM) .

-

Enzyme Inhibition: Modulation of cytochrome P450 isoforms in metabolic studies.

Table 3: Biological Activity of Related Compounds

| Compound Class | Target | Activity (IC₅₀/Ki) |

|---|---|---|

| Piperidine-carbamate | GABA_A Receptor | 18 nM |

| TRPV1 Antagonist | Capsaicin Receptor | 4.2 μM |

| H₃ Antagonist | Histamine Receptor | 9.8 nM |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 4.15–4.25 (m, 2H, NCH₂), 2.75–2.85 (m, 1H, C3-H), 1.42 (s, 9H, t-Bu) .

-

¹³C NMR: 208.5 ppm (C=O, ketone), 155.1 ppm (C=O, Boc), 28.4 ppm (C(CH₃)₃).

-

HRMS: m/z 241.33 [M+H]⁺ (calc. 241.33).

Pharmacological and Toxicological Profile

In Vitro Studies

-

Metabolic Stability: t₁/₂ = 45 min in human liver microsomes, indicating moderate hepatic clearance.

-

CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM).

Future Directions and Research Opportunities

Synthetic Chemistry

-

Continuous Flow Synthesis: To improve yield and reduce reaction times.

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution for enhanced stereoselectivity.

Drug Discovery

-

PROTAC Development: Utilizing the ketone for E3 ligase recruiter conjugation.

-

CNS Drug Optimization: Blood-brain barrier penetration studies of piperidine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume